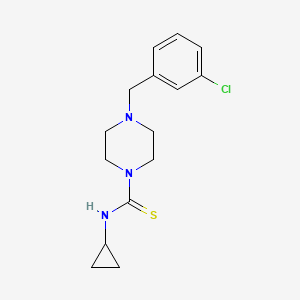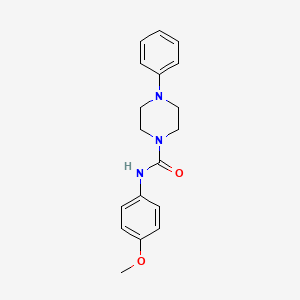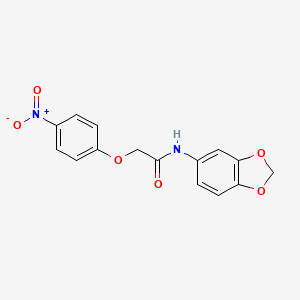![molecular formula C19H14N2OS B5783002 9-[(2-pyridinylthio)acetyl]-9H-carbazole](/img/structure/B5783002.png)
9-[(2-pyridinylthio)acetyl]-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[(2-pyridinylthio)acetyl]-9H-carbazole, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays an important role in the self-renewal of stem cells. BMI-1 is overexpressed in many types of cancer and is associated with cancer stem cells, which are thought to be responsible for tumor initiation, progression, and resistance to therapy. PTC-209 has shown promise as a potential anticancer agent, and its synthesis, mechanism of action, and biochemical and physiological effects have been studied extensively.
作用机制
9-[(2-pyridinylthio)acetyl]-9H-carbazole exerts its anticancer effects by inhibiting BMI-1, a protein that is overexpressed in many types of cancer and plays a key role in the self-renewal of cancer stem cells. BMI-1 is a member of the polycomb group (PcG) of proteins, which regulate gene expression by modifying chromatin structure. BMI-1 promotes cancer stem cell self-renewal by repressing the expression of tumor suppressor genes and activating the expression of genes involved in cell proliferation and survival. 9-[(2-pyridinylthio)acetyl]-9H-carbazole binds to the N-terminal domain of BMI-1 and disrupts its interaction with other PcG proteins, leading to the downregulation of BMI-1 target genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
9-[(2-pyridinylthio)acetyl]-9H-carbazole has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting the self-renewal of cancer stem cells and inducing apoptosis in cancer cells, 9-[(2-pyridinylthio)acetyl]-9H-carbazole has been shown to inhibit the growth and metastasis of tumors in vivo, as well as to sensitize cancer cells to radiation and chemotherapy. 9-[(2-pyridinylthio)acetyl]-9H-carbazole has also been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of 9-[(2-pyridinylthio)acetyl]-9H-carbazole is that it is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to be effective in a variety of preclinical models of cancer, suggesting that it may have broad therapeutic potential. One limitation of 9-[(2-pyridinylthio)acetyl]-9H-carbazole is that it is not selective for BMI-1, and may inhibit other PcG proteins as well. This could lead to off-target effects and toxicity in normal cells. Another limitation is that 9-[(2-pyridinylthio)acetyl]-9H-carbazole has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
未来方向
There are a number of potential future directions for research on 9-[(2-pyridinylthio)acetyl]-9H-carbazole. One area of interest is the development of more selective BMI-1 inhibitors that do not inhibit other PcG proteins. This could improve the safety and efficacy of these inhibitors. Another area of interest is the combination of 9-[(2-pyridinylthio)acetyl]-9H-carbazole with other anticancer agents, such as chemotherapy and radiation therapy. This could enhance the anticancer effects of 9-[(2-pyridinylthio)acetyl]-9H-carbazole and overcome resistance to these agents. Finally, clinical trials of 9-[(2-pyridinylthio)acetyl]-9H-carbazole in humans will be necessary to determine its safety and efficacy as a potential anticancer agent.
合成方法
9-[(2-pyridinylthio)acetyl]-9H-carbazole can be synthesized using a variety of methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. One common method involves the reaction of 9H-carbazole-9-carboxylic acid with 2-pyridinethiol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield 9-[(2-pyridinylthio)acetyl]-9H-carbazole.
科学研究应用
9-[(2-pyridinylthio)acetyl]-9H-carbazole has been studied extensively in preclinical models of cancer, including both in vitro and in vivo studies. In vitro studies have shown that 9-[(2-pyridinylthio)acetyl]-9H-carbazole inhibits the self-renewal of cancer stem cells and induces apoptosis in cancer cells. In vivo studies have shown that 9-[(2-pyridinylthio)acetyl]-9H-carbazole inhibits tumor growth and metastasis in a variety of cancer types, including breast, lung, prostate, and pancreatic cancer.
属性
IUPAC Name |
1-carbazol-9-yl-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-19(13-23-18-11-5-6-12-20-18)21-16-9-3-1-7-14(16)15-8-2-4-10-17(15)21/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRLMYDGWTVFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-2-(pyridin-2-ylsulfanyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5782928.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5782937.png)
![ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate](/img/structure/B5782940.png)
![ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B5782944.png)
![4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5782949.png)
![N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide](/img/structure/B5782955.png)
![N-[10-(dimethylamino)decyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5782958.png)
![N'-[(5-chloro-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5782960.png)
![3-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5782968.png)
![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5782991.png)



![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5783012.png)